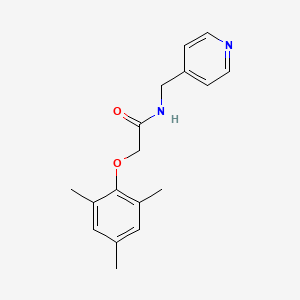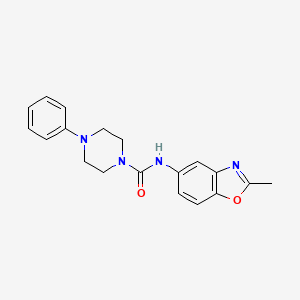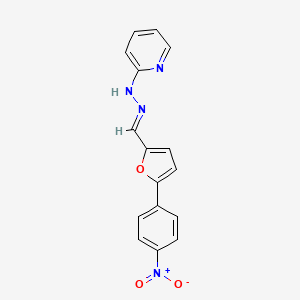![molecular formula C21H26N2O2 B5802732 N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5802732.png)
N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide, also known as CR845, is a non-opioid analgesic drug candidate that is currently being investigated for the management of acute and chronic pain. This compound is a kappa opioid receptor agonist that selectively activates the kappa opioid receptor without activating the mu or delta opioid receptors, which are associated with the unwanted side effects of traditional opioid analgesics.
Mecanismo De Acción
N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide exerts its analgesic effects by selectively activating the kappa opioid receptor, which is widely distributed in the central and peripheral nervous systems. Activation of the kappa opioid receptor results in the inhibition of pain signaling pathways, including the release of pro-inflammatory cytokines and the activation of nociceptive neurons.
Biochemical and Physiological Effects
In addition to its analgesic effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has also been shown to have anti-pruritic effects by reducing the activity of itch-sensing neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide as a research tool is its selective activation of the kappa opioid receptor, which allows for the investigation of the specific role of this receptor in pain processing and other physiological processes. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Direcciones Futuras
There are several potential future directions for the investigation of N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide. One area of interest is the potential use of this compound in combination with other analgesic drugs to enhance their efficacy and reduce their side effects. Another area of interest is the investigation of the potential role of this compound in the treatment of other conditions, such as pruritus, depression, and anxiety. Finally, the development of new formulations of this compound with improved pharmacokinetic properties may further enhance its usefulness as a research tool and potential therapeutic agent.
Métodos De Síntesis
The synthesis of N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide involves the reaction of 3-(cyclopropylcarbonyl)-1H-indole with N-cycloheptylacetyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide has been extensively studied in preclinical and clinical trials for the management of pain. In preclinical studies, this compound has been shown to have potent analgesic effects in various pain models, including inflammatory pain, neuropathic pain, and visceral pain. In clinical trials, this compound has been shown to be effective in reducing pain intensity in patients with acute postoperative pain and chronic pain conditions, such as osteoarthritis and chronic low back pain.
Propiedades
IUPAC Name |
N-cycloheptyl-2-[3-(cyclopropanecarbonyl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-20(22-16-7-3-1-2-4-8-16)14-23-13-18(21(25)15-11-12-15)17-9-5-6-10-19(17)23/h5-6,9-10,13,15-16H,1-4,7-8,11-12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUZVHSQCTVLQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(cyclopropylcarbonyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5802664.png)
![4-nitrobenzaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5802665.png)

![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5802668.png)


![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-benzimidazole](/img/structure/B5802696.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamide](/img/structure/B5802707.png)



![2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide](/img/structure/B5802746.png)
![methyl 4-cyano-5-[(cyclohexylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5802755.png)
